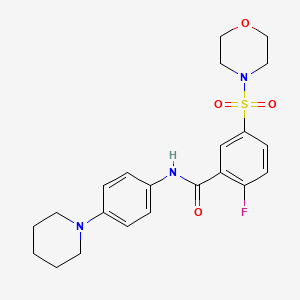![molecular formula C15H17N5O5S B7453294 [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7453294.png)
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of Src family kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival. SU6656 has been shown to have promising therapeutic potential in various diseases, including cancer, osteoporosis, and Alzheimer's disease.
Mécanisme D'action
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate exerts its inhibitory effects on Src family kinases by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cellular processes involved in cancer cell growth, osteoclast differentiation, and neuronal cell death.
Biochemical and physiological effects:
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit osteoclast differentiation and bone resorption, and reduce amyloid beta-induced neurotoxicity. However, the effects of [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate on normal cells and tissues are still unclear and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate in lab experiments include its high potency and selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other signaling pathways. However, the limitations of using [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate include its potential off-target effects and its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
For the use of [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate in scientific research include the development of more potent and selective Src family kinase inhibitors, the investigation of its effects on normal cells and tissues, and the exploration of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. In addition, the combination of [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
Méthodes De Synthèse
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-aminopyrazine-2-carboxylic acid with 2-bromoethylamine hydrobromide to form the intermediate, which is then reacted with 4-sulfamoylphenethylamine hydrochloride to form the final product [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate.
Applications De Recherche Scientifique
[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer. [2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate has also been shown to have anti-osteoporotic effects by promoting bone formation and inhibiting bone resorption. In addition, it has been shown to have neuroprotective effects in Alzheimer's disease by reducing amyloid beta-induced neurotoxicity.
Propriétés
IUPAC Name |
[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5S/c16-14-13(19-7-8-20-14)15(22)25-9-12(21)18-6-5-10-1-3-11(4-2-10)26(17,23)24/h1-4,7-8H,5-6,9H2,(H2,16,20)(H,18,21)(H2,17,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXFOXAWUCDTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC(=O)C2=NC=CN=C2N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7453211.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7453218.png)
![(E)-N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-(3-methoxyphenyl)-N-methylprop-2-enamide](/img/structure/B7453219.png)

![3-(Methoxymethyl)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453232.png)
![[2-[1-(4-Fluorophenyl)ethylamino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate](/img/structure/B7453233.png)
![[2-oxo-2-(2-phenylethylamino)ethyl] (E)-3-(3-bromophenyl)prop-2-enoate](/img/structure/B7453249.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]ethanamine](/img/structure/B7453257.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7453266.png)
![N-[2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B7453273.png)
![4-bromo-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzamide](/img/structure/B7453280.png)
![3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B7453302.png)
![N-(5-chloro-2-fluorophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7453304.png)